Fenoldopam Demonstrates 10-Fold Greater Potency Than Dopamine as a Renal Vasodilator in Anesthetized Dogs
In a head-to-head comparison in anesthetized dogs pretreated with phenoxybenzamine and propranolol to block α- and β-adrenoceptors, fenoldopam produced dose-dependent increases in renal blood flow with approximately 10-fold greater potency than dopamine. Dopamine and epinine were approximately equipotent as renal vasodilators, and both compounds were 10-fold less potent than fenoldopam [1]. The renal vasodilator responses to fenoldopam were antagonized markedly by the selective DA-1 receptor antagonist SK&F R-83566, confirming DA-1 receptor specificity [1].
| Evidence Dimension | Renal vasodilator potency (relative) |
|---|---|
| Target Compound Data | Fenoldopam: reference potency (1×) |
| Comparator Or Baseline | Dopamine: 10-fold less potent; Epinine: 10-fold less potent |
| Quantified Difference | Fenoldopam is 10× more potent than dopamine as a renal vasodilator |
| Conditions | Anesthetized dogs; α- and β-adrenoceptor blockade with phenoxybenzamine (10 mg/kg i.v.) and propranolol (2 mg/kg i.v.); renal blood flow measured via flow probe |
Why This Matters
This 10-fold potency advantage translates to clinically effective renal vasodilation at lower infusion rates (0.03–0.1 μg/kg/min) that do not produce systemic hypotension, enabling renal-protective dosing strategies distinct from dopamine.
- [1] Comparison of the effects of the novel inotropic agent, ibopamine, with epinine, dopamine and fenoldopam on renal vascular dopamine receptors in the anesthetized dog. J Pharmacol Exp Ther. 1988;244(3):1001-1007. View Source
